molecular formula C10H21NO4S2 B2812388 1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine CAS No. 1448060-78-3

1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine

Cat. No.: B2812388
CAS No.: 1448060-78-3
M. Wt: 283.4
InChI Key: QUSNBPUIGVIVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of butylsulfonyl and methylsulfonyl groups attached to the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine, butylsulfonyl chloride, and methylsulfonyl chloride as the primary reagents.

    Reaction Conditions: The piperidine is first reacted with butylsulfonyl chloride in the presence of a base such as triethylamine to form 1-(Butylsulfonyl)piperidine. This intermediate is then reacted with methylsulfonyl chloride under similar conditions to yield the final product, this compound.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace the sulfonyl groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures.

    Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted piperidine compounds.

Scientific Research Applications

1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antibacterial properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Material Science: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

    Biological Research: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Mechanism of Action

The mechanism of action of 1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but common pathways include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine can be compared with other piperidine derivatives, such as:

    1-(Methylsulfonyl)piperidine: This compound has a similar structure but lacks the butylsulfonyl group, resulting in different chemical and biological properties.

    1-(Butylsulfonyl)piperidine:

    1-(Ethylsulfonyl)-4-(methylsulfonyl)piperidine: This compound has an ethylsulfonyl group instead of a butylsulfonyl group, leading to variations in its chemical behavior and biological activity.

The uniqueness of this compound lies in its dual sulfonyl substitution, which imparts distinct chemical properties and enhances its versatility in various applications.

Properties

IUPAC Name

1-butylsulfonyl-4-methylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4S2/c1-3-4-9-17(14,15)11-7-5-10(6-8-11)16(2,12)13/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSNBPUIGVIVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.